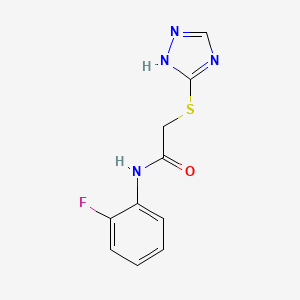

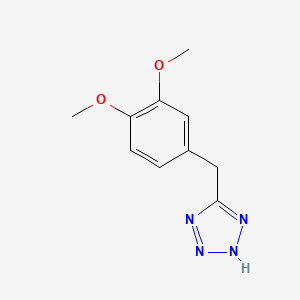

![molecular formula C16H14F3N3O2S B5540364 9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)

9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The molecule belongs to a class of compounds that exhibit a wide range of biological and chemical properties due to their unique structural features. These compounds often contain multiple heterocycles, which contribute to their complexity and potential applications in various fields such as pharmaceuticals and material science. The presence of trifluoromethyl groups and pyrimido[4',5':4,5]thienoquinoline backbone suggests potential for activity in biological systems and the possibility of engaging in a variety of chemical reactions.

Synthesis Analysis

A common approach to synthesizing such complex molecules involves multicomponent reactions, where several reactants combine in a single step under certain conditions to form the desired product. One method for creating similar structures involves the one-pot condensation of aminouracil, aldehydes, and dimedone under microwave irradiation without a catalyst, leading to pyrimidoquinoline derivatives (Shaker & Elrady, 2008).

Scientific Research Applications

Synthesis Techniques and Derivative Generation

One-pot Synthesis Techniques

Compounds with structural similarity to the queried chemical have been synthesized using one-pot techniques, highlighting efficient methods for generating complex heterocyclic compounds. Such methods can be crucial for developing pharmaceuticals and materials science applications (Shaker & Elrady, 2008).

Generation of Derivatives

Research has also focused on generating derivatives with potential antimicrobial activities, indicating the importance of these compounds in medical chemistry. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents (Holla et al., 2006).

Biological Activities and Applications

Antioxidant Properties

Some derivatives have been evaluated for their antioxidant properties, a crucial aspect for pharmaceutical applications where oxidative stress is a concern. Compounds containing thiourea moiety have shown better activity, indicating the potential for designing antioxidants (Ismaili et al., 2008).

Antitumor Evaluation

Thiazolo[5,4-b]quinoline derivatives have undergone synthesis and antitumor evaluation, demonstrating the relevance of these compounds in cancer research. Structural features essential for antitumor activities have been identified, guiding the design of future anticancer drugs (Alvarez-Ibarra et al., 1997).

Antimicrobial and Mosquito Larvicidal Activities

Compounds have been synthesized for antimicrobial and mosquito larvicidal activities, showing the potential for addressing global health challenges such as infectious diseases and vector control (Rajanarendar et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-ethyl-9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-2-6-3-4-8-7(5-6)10(16(17,18)19)9-11-12(25-14(9)20-8)13(23)22-15(24)21-11/h6H,2-5H2,1H3,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNQLKLHYQZZCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C(=C3C4=C(C(=O)NC(=O)N4)SC3=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

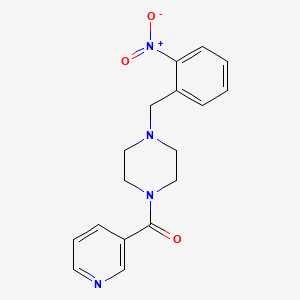

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

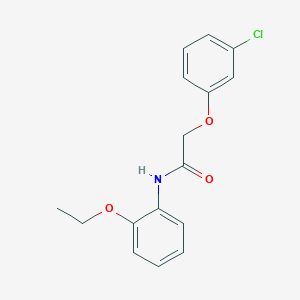

![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)

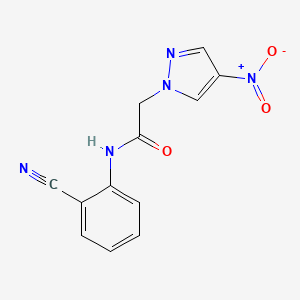

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

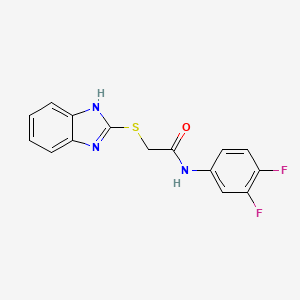

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)

![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)

![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)